

# Technical Guide to the Spectral Data of Angulatin A

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## Compound of Interest

Compound Name: *Angulatin A*

Cat. No.: *B1205003*

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This technical guide provides a comprehensive overview of the spectral data for **Angulatin A**, a sesquiterpenoid polyol ester isolated from *Celastrus angulatus*. It has been determined that **Angulatin A** is synonymous with Celangulin V. This document presents its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and visualizations of the experimental workflow and its known signaling pathway.

## Data Presentation

The spectral data for **Angulatin A** (Celangulin V) is summarized below. The data has been compiled from various studies involving the isolation and characterization of sesquiterpenoids from *Celastrus angulatus*.

## Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of a compound.

Parameter	Value	Reference
Molecular Formula	C <sub>34</sub> H <sub>46</sub> O <sub>13</sub>	[1]
Molecular Weight	662.7 g/mol	[1]
HR-ESI-MS [M+Na] <sup>+</sup>	Found: 699.2987, Calc.: 699.2993	[2]
ESI-MS [M+H] <sup>+</sup>	720	[3]
ESI-MS [M+Na] <sup>+</sup>	742	[3]

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule. The data was recorded in CDCl<sub>3</sub> at 500 MHz.

Position	$\delta$ H (ppm), Multiplicity (J in Hz)	Reference
1	5.48 (d, 3.5)	
2	5.36 (m)	
3	2.10 (m), 1.96 (m)	
6	6.55 (s)	
7	2.52 (d, 2.5)	
8	5.77 (dd, 9.5, 2.5)	
9	6.03 (d, 9.5)	
12	4.88, 4.65 (ABq, 13.0)	
14	1.54 (s)	
15	1.72 (s)	
16 (OAc)	2.09 (s)	
17 (OAc)	1.56 (s)	
iBu-8 (CH)	2.94 (m)	
iBu-8 (CH <sub>3</sub> )	1.41 (d, 7.0), 1.38 (d, 7.0)	
iBu-12 (CH)	2.37 (m)	
iBu-12 (CH <sub>3</sub> )	0.92 (d, 7.0), 0.95 (d, 7.0)	
Bz-9 (H-2', 6')	7.86 (m)	
Bz-9 (H-4')	7.56 (m)	
Bz-9 (H-3', 5')	7.41 (m)	

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The data was recorded in CDCl<sub>3</sub> at 125 MHz.

Position	$\delta C$ (ppm)	Reference
1	75.1	
2	67.6	
3	42.2	
4	69.8	
5	92.1	
6	76.2	
7	52.2	
8	73.3	
9	75.4	
10	51.4	
11	84.4	
12	61.7	
13	24.8	
14	25.9	
15	29.8	
OAc (CO)	169.6, 169.5	
OAc (CH <sub>3</sub> )	21.1, 20.5	
iBu-8 (CO)	176.9	
iBu-8 (CH)	34.3	
iBu-8 (CH <sub>3</sub> )	19.1, 18.6	
iBu-12 (CO)	175.6	
iBu-12 (CH)	34.1	
iBu-12 (CH <sub>3</sub> )	18.9, 18.5	

Bz-9 (CO)	165.6
Bz-9 (C-1')	129.3
Bz-9 (C-2', 6')	129.5
Bz-9 (C-3', 5')	128.7
Bz-9 (C-4')	133.5

## Experimental Protocols

The isolation and structural elucidation of **Angulatin A** (Celangulin V) involves a multi-step process.

### Isolation of Angulatin A

- **Plant Material:** The root bark of *Celastrus angulatus* is collected, dried in the shade, and pulverized.
- **Extraction:** The powdered root bark is extracted with a low-polar solvent such as toluene or a polar solvent like methanol. The extraction is typically performed under reflux or by maceration at room temperature.
- **Fractionation:** The crude extract is concentrated under reduced pressure and subjected to bioassay-guided fractionation. This often involves column chromatography on silica gel or macroporous resin, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or methanol-water) to separate compounds based on polarity.
- **Purification:** Fractions showing insecticidal activity are further purified by repeated column chromatography, including preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC) to yield pure **Angulatin A**.

### Structural Elucidation

The structure of **Angulatin A** was determined using a combination of spectroscopic methods:

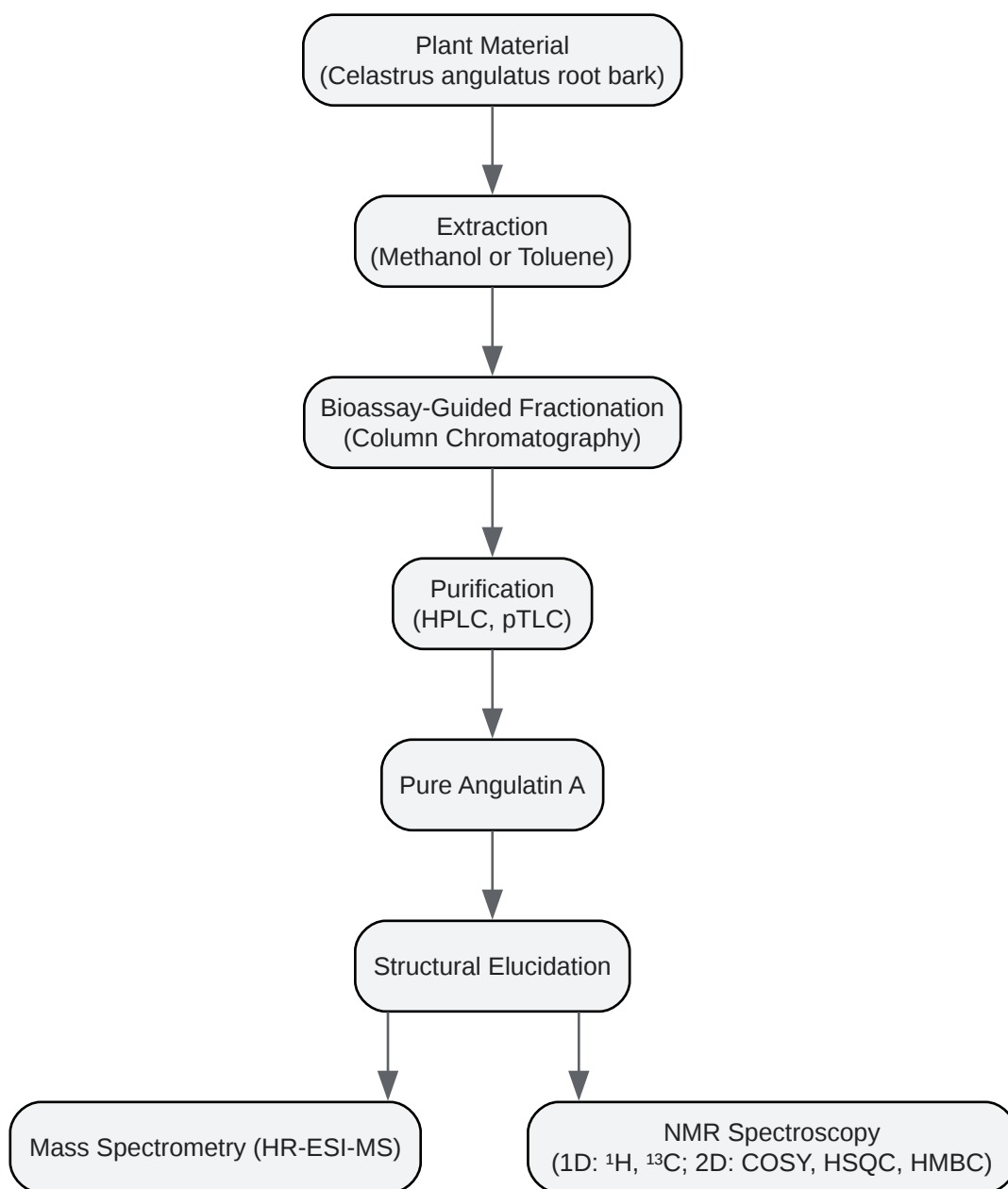
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the molecular formula from the exact mass of the molecular ion. Electrospray ionization (ESI)

is a common soft ionization technique used for these analyses.

- NMR Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to establish the detailed structure.
  - $^1\text{H}$  NMR: Provides information on the proton environments and their multiplicities.
  - $^{13}\text{C}$  NMR: Reveals the number of non-equivalent carbons and their chemical environments.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry.

## Visualizations

## Experimental Workflow for Isolation and Analysis

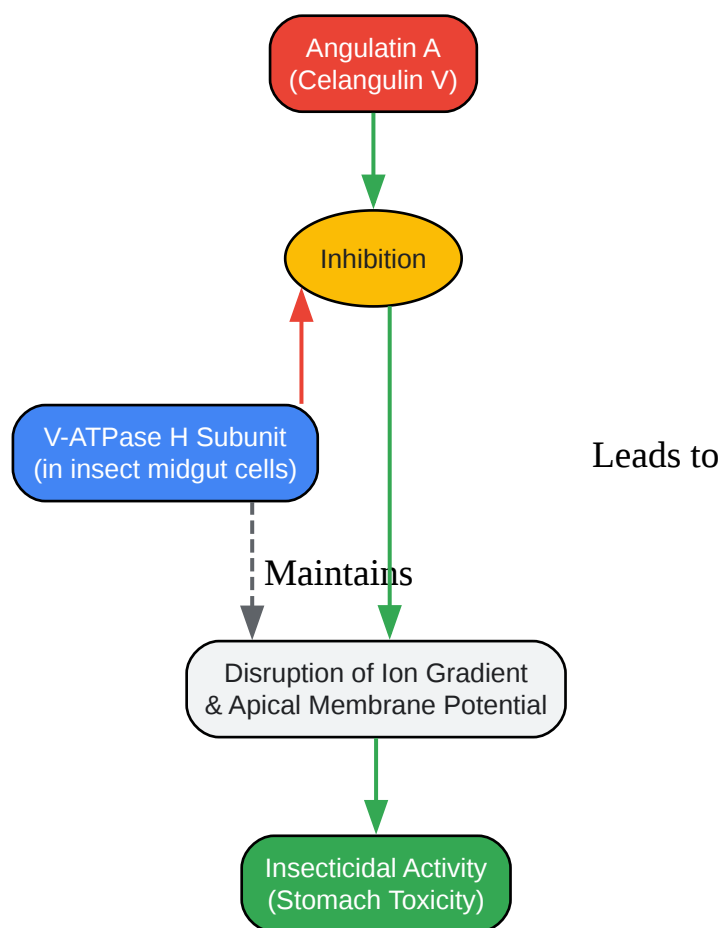


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Isolation and analysis workflow for **Angulatin A**.

## Signaling Pathway of Angulatin A (Celangulin V)

**Angulatin A** (Celangulin V) exhibits its insecticidal activity by targeting a key enzyme in insect physiology.



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Proposed mechanism of insecticidal action of **Angulatin A**.

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